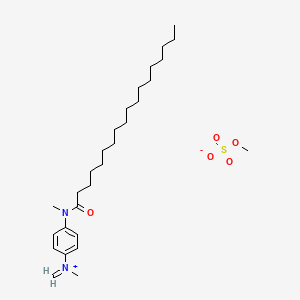

1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

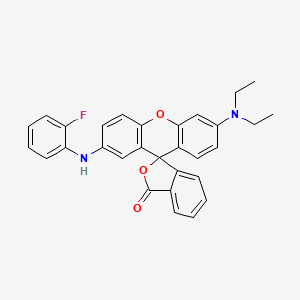

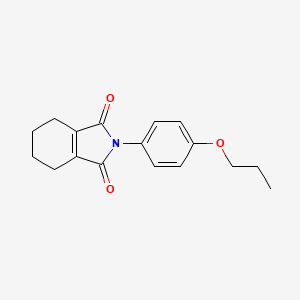

1,3-ジエチル((4-ドデシル-3-スルホフェニル)アゾ)マロネートは、そのユニークな構造と特性で知られる複雑な有機化合物です。この化合物は、ジエチル基、ドデシル鎖、スルホフェニルアゾ基を有するマロネートコアを特徴としています。その独特の化学的特性により、さまざまな科学研究用途で主に使用されています。

2. 製法

合成経路と反応条件

1,3-ジエチル((4-ドデシル-3-スルホフェニル)アゾ)マロネートの合成は、通常、複数のステップを伴います。

マロネートコアの形成: マロネートコアは、ジエチルマロネートを適切な試薬と反応させることで、制御された条件下で合成されます。

ドデシル鎖の導入: ドデシル鎖は、アルキル化反応によって導入されます。この反応では、マロネートコアを、塩基の存在下でドデシルハライドで処理します。

アゾカップリング反応: アゾ基は、ジアゾ化反応の後、スルホフェニル誘導体とのカップリングによって導入されます。

工業的製造方法

この化合物の工業的製造は、ラボでの合成方法をスケールアップしたものです。プロセスには、以下が含まれます。

中間体のバルク合成: ジエチルマロネートとドデシルハライドの大規模製造。

連続フロー反応器: 一貫した反応条件と高収率を確保するために、連続フロー反応器を使用します。

精製: 高純度の製品を得るために、再結晶やクロマトグラフィーなどの高度な精製技術。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate typically involves multiple steps:

Formation of the Malonate Core: The malonate core is synthesized by reacting diethyl malonate with appropriate reagents under controlled conditions.

Introduction of the Dodecyl Chain: The dodecyl chain is introduced through alkylation reactions, where the malonate core is treated with dodecyl halides in the presence of a base.

Azo Coupling Reaction: The azo group is introduced via a diazotization reaction followed by coupling with a sulphophenyl derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Bulk Synthesis of Intermediates: Large-scale production of diethyl malonate and dodecyl halides.

Continuous Flow Reactors: Use of continuous flow reactors to ensure consistent reaction conditions and high yield.

Purification: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.

化学反応の分析

反応の種類

1,3-ジエチル((4-ドデシル-3-スルホフェニル)アゾ)マロネートは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、強力な酸化剤を使用して酸化され、スルホキシドまたはスルホンを生成します。

還元: 還元反応によってアゾ結合が切断され、アミンが生成されます。

置換: この化合物は、特にマロネートコアで、求核置換反応を起こす可能性があります。

一般的な試薬と条件

酸化: 酸性条件下での過マンガン酸カリウム (KMnO4) または過酸化水素 (H2O2)。

還元: 水素化ホウ素ナトリウム (NaBH4) または触媒的水素化。

置換: 水素化ナトリウム (NaH) などの塩基の存在下でのアルキルハライドまたはアシルクロライド。

主要な生成物

酸化: スルホキシド、スルホン。

還元: アミン。

置換: アルキル化またはアシル化誘導体。

4. 科学研究における用途

1,3-ジエチル((4-ドデシル-3-スルホフェニル)アゾ)マロネートは、科学研究において幅広い用途があります。

化学: 複雑な有機分子の合成における前駆体として、およびさまざまな有機反応における試薬として使用されます。

生物学: 抗菌作用や抗がん作用など、潜在的な生物活性を研究されています。

医学: 特に新規治療薬の設計における医薬品開発における潜在的な用途について調査されています。

工業: 染料、顔料、その他の特殊化学品の製造に使用されます。

科学的研究の応用

1,3-Diethyl ((4-dodecyl-3-sulphophenyl)azo)malonate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

作用機序

1,3-ジエチル((4-ドデシル-3-スルホフェニル)アゾ)マロネートの作用機序は、さまざまな経路を通じて分子標的との相互作用を含みます。

分子標的: この化合物は、酵素、受容体、および他のタンパク質と相互作用し、その活性を調節します。

関与する経路: 特定の用途と状況に応じて、シグナル伝達経路、代謝プロセス、および遺伝子発現に影響を与える可能性があります。

類似化合物との比較

類似化合物

ジエチルマロネート: マロン酸のより単純なエステルで、同様の合成用途に使用されます。

ジメチルマロネート: エチル基ではなくメチル基を持つマロン酸の別のエステル。

マロン酸: さまざまな誘導体の合成における前駆体として使用される、親のジカルボン酸。

独自性

1,3-ジエチル((4-ドデシル-3-スルホフェニル)アゾ)マロネートは、その複雑な構造により、ユニークな化学的および物理的特性を付与するため、際立っています。ドデシル鎖とスルホフェニルアゾ基の存在は、高度な材料や医薬品の開発など、特殊な用途において特に価値があります。

特性

CAS番号 |

84696-94-6 |

|---|---|

分子式 |

C25H40N2O7S |

分子量 |

512.7 g/mol |

IUPAC名 |

5-[(1,3-diethoxy-1,3-dioxopropan-2-yl)diazenyl]-2-dodecylbenzenesulfonic acid |

InChI |

InChI=1S/C25H40N2O7S/c1-4-7-8-9-10-11-12-13-14-15-16-20-17-18-21(19-22(20)35(30,31)32)26-27-23(24(28)33-5-2)25(29)34-6-3/h17-19,23H,4-16H2,1-3H3,(H,30,31,32) |

InChIキー |

DHWGRNIBHDJROJ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1=C(C=C(C=C1)N=NC(C(=O)OCC)C(=O)OCC)S(=O)(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)

![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)